molecular formula C3H4F4O4S2 B14335909 2,2-Difluoropropane-1,3-disulfonyl difluoride CAS No. 110073-94-4

2,2-Difluoropropane-1,3-disulfonyl difluoride

Cat. No.: B14335909
CAS No.: 110073-94-4
M. Wt: 244.2 g/mol
InChI Key: QJJJTQFEVTXEOF-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1,3-disulfonyl difluoride: is a chemical compound with the molecular formula C3H4F4O4S2 It is characterized by the presence of two fluorine atoms and two sulfonyl fluoride groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-disulfonyl difluoride typically involves the fluorination of propane derivatives under controlled conditions. One common method includes the reaction of propane-1,3-disulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropane-1,3-disulfonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products: The major products formed from these reactions include substituted sulfonyl fluorides, reduced sulfonyl derivatives, and oxidized sulfonic acids.

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoropropane-1,3-disulfonyl difluoride is used as a reagent for the synthesis of various fluorinated compounds. Its unique structure allows for selective fluorination and sulfonylation reactions, making it valuable in organic synthesis .

Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, which can be advantageous in drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface treatments.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropane-1,3-disulfonyl difluoride involves its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride groups are highly reactive towards nucleophiles, allowing for the formation of various derivatives. The fluorine atoms enhance the compound’s stability and reactivity, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine atoms and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds.

Properties

CAS No.

110073-94-4

Molecular Formula

C3H4F4O4S2

Molecular Weight

244.2 g/mol

IUPAC Name

2,2-difluoropropane-1,3-disulfonyl fluoride

InChI

InChI=1S/C3H4F4O4S2/c4-3(5,1-12(6,8)9)2-13(7,10)11/h1-2H2

InChI Key

QJJJTQFEVTXEOF-UHFFFAOYSA-N

Canonical SMILES

C(C(CS(=O)(=O)F)(F)F)S(=O)(=O)F

Origin of Product

United States

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